Phenoaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

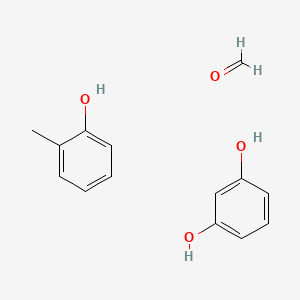

Phenoaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Phenylacetaldehyde as a Precursor

Phenylacetaldehyde is primarily used as a precursor in the synthesis of various chemicals. It serves as a key intermediate in the production of phenylacetic acid, which is utilized in the manufacturing of pharmaceuticals and agrochemicals. The oxidation of phenylacetaldehyde leads to the formation of phenylacetic acid through enzymatic pathways involving aldehyde dehydrogenase and aldehyde oxidase .

Table 1: Key Reactions Involving Phenylacetaldehyde

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Phenylacetic Acid | Enzymatic (Aldehyde Dehydrogenase) |

| Thermal Conversion | Benzaldehyde | Heat, oxidative conditions |

| Condensation | Beta-Phenylethylamine | Acidic conditions |

Biochemical Applications

Metabolism Studies

Research has demonstrated that phenylacetaldehyde plays a significant role in metabolic pathways within biological systems. For instance, studies involving liver slices indicate that this compound can be converted into phenylacetic acid, highlighting its relevance in drug metabolism and toxicology .

Case Study: Inhibition Studies

In a study examining the metabolism of phenylacetaldehyde in liver slices, it was found that certain inhibitors could significantly affect the conversion rates to phenylacetic acid. Isovanillin inhibited this conversion by 85%, indicating potential pathways for therapeutic intervention .

Nanotechnology and Biomedical Applications

Phenolic-Enabled Nanotechnology

Recent advancements have highlighted the use of phenylacetaldehyde in developing nanoparticles for biomedical applications. Its unique reactivity allows for the creation of polyphenol-containing nanoparticles, which exhibit properties such as antioxidation and anticancer activity. These nanoparticles are being explored for applications in drug delivery systems and bioimaging .

Table 2: Biomedical Applications of Phenol-Based Nanoparticles

| Application | Description |

|---|---|

| Drug Delivery | Enhanced delivery mechanisms for therapeutic agents |

| Bioimaging | Utilization in imaging techniques for disease detection |

| Antibacterial Properties | Potential use in coatings to prevent bacterial growth |

Flavoring and Fragrance Industry

Aroma Compound

Phenylacetaldehyde is also recognized for its aromatic properties and is used as a flavoring agent in food products and fragrances. Its thermal decomposition can lead to the formation of benzaldehyde, which is another significant aroma compound .

Environmental Applications

Biodegradation Studies

Research has indicated that phenylacetaldehyde can be involved in biodegradation processes, contributing to the breakdown of organic pollutants in environmental settings . Understanding its behavior can aid in developing bioremediation strategies.

Análisis De Reacciones Químicas

Oxidation Reactions

Phenolic aldehydes undergo oxidative aging in atmospheric conditions, forming secondary organic aerosols (SOA). Key findings:

-

Ozonolysis : Syringaldehyde and vanillin react with ozone (O₃) under controlled humidity (74% RH), leading to cleavage of aromatic rings and formation of polyhydroxymethoxyphenols .

-

Kinetics : The reaction follows first-order kinetics initially, transitioning to zero-order as surface oxidation dominates .

Table 1: Oxidation Products and Mechanisms

Acylation Reactions

Copper-catalyzed acylation of phenolic aldehydes with aryl aldehydes forms ortho-acylated phenols.

-

Catalytic Conditions : CuCl₂ (5 mol%), PPh₃ (7.5 mol%), and K₃PO₄ (2.2 equiv.) in toluene at 110°C .

-

Scope : Electron-donating substituents (e.g., methoxy groups) enhance reactivity, yielding products in 70–94% .

Table 2: Acylation Yields

| Phenol Substrate | Aldehyde | Product Yield (%) |

|---|---|---|

| 4-Methoxyphenol | Benzaldehyde | 77 |

| 4-Isopropylphenol | 4-Nitrobenzaldehyde | 70 |

| Unsubstituted Phenol | Syringaldehyde | 42 |

Interactions with Anthocyanins

Phenolic aldehydes alter anthocyanin stability and color in model solutions:

-

Color Changes : Aldehydes like 3-phenylpropionaldehyde decrease red absorbance (520 nm) and increase yellow/blue fractions (420/620 nm) .

-

Mechanism : Co-pigmentation via π–π stacking or hydrogen bonding stabilizes anthocyanin-aldehyde complexes .

Table 3: Absorbance Shifts

| Aldehyde | Red (520 nm) | Yellow (420 nm) | Blue (620 nm) |

|---|---|---|---|

| Control | 25.6 ± 0.3 | 18.4 ± 0.2 | 10.1 ± 0.1 |

| 3-Phenylpropionaldehyde | 18.2 ± 0.4 | 23.9 ± 0.5 | 14.7 ± 0.3 |

| Cinnamaldehyde | 12.8 ± 0.2 | 28.5 ± 0.6 | 8.5 ± 0.2 |

Fragmentation Pathways

Surface oxidation of phenolic aldehydes under atmospheric conditions leads to fragmentation:

-

FTIR Analysis : Loss of C=O and C=C bonds correlates with product formation (e.g., syringaldehyde → methyl vinyl ketone) .

-

ESI-MS Data : Oxidized syringaldehyde films show peaks at m/z 167 (fragmented aldehyde) and m/z 181 (parent ion) .

Environmental Implications

Phenolic aldehyde oxidation contributes to SOA formation, impacting air quality and climate . Reaction rates depend on humidity and surface chemistry, with ozone-driven processes dominating under atmospheric conditions .

Propiedades

Número CAS |

68812-80-6 |

|---|---|

Fórmula molecular |

C14H16O4 |

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

benzene-1,3-diol;formaldehyde;2-methylphenol |

InChI |

InChI=1S/C7H8O.C6H6O2.CH2O/c1-6-4-2-3-5-7(6)8;7-5-2-1-3-6(8)4-5;1-2/h2-5,8H,1H3;1-4,7-8H;1H2 |

Clave InChI |

FQNDNBWHNGPNPN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O.C=O.C1=CC(=CC(=C1)O)O |

SMILES canónico |

CC1=CC=CC=C1O.C=O.C1=CC(=CC(=C1)O)O |

Sinónimos |

phenoaldehyde phenoaldehyde resinifying agent |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.